

alpha-synuclein protein structure and conserved domains

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An In-depth Technical Guide to Alpha-Synuclein Protein Structure and Conserved Domains

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-synuclein (α-Syn) is a 140-amino acid protein predominantly expressed in neurons and is of significant interest in the field of neurodegenerative diseases, particularly Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2][3] Under physiological conditions, α-Syn is believed to be an intrinsically disordered protein, but it can adopt distinct conformations, including an α-helical structure upon binding to lipid membranes and a β-sheet-rich structure that aggregates into amyloid fibrils.[4][5][6] These fibrillar aggregates are the primary components of Lewy bodies and Lewy neurites, the pathological hallmarks of synucleinopathies.[7][8] This guide provides a comprehensive overview of the structure of α-Syn, its conserved domains, and the experimental methodologies used for its characterization.

Primary Structure and Conserved Domains

The primary structure of α -Syn is organized into three distinct domains, each with specific biochemical properties and functional roles.[9][10][11][12]

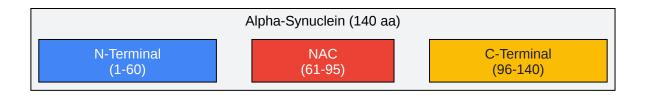
• N-Terminal Amphipathic Domain (Residues 1-60): This region is characterized by a series of imperfect KTKEGV repeats that form an amphipathic α-helix upon binding to lipid



membranes, particularly those with acidic phospholipids.[9][10][13] This interaction is believed to be crucial for its proposed physiological functions, including the regulation of synaptic vesicle trafficking.[6] Notably, all known point mutations associated with familial Parkinson's disease (e.g., A30P, E46K, H50Q, G51D, A53T) are located within this domain, highlighting its critical role in the protein's stability and function.[3][11][12]

- Central Hydrophobic Domain / Non-Amyloid-β Component (NAC) (Residues 61-95): This hydrophobic region is essential for the aggregation of α-Syn.[9][10][13][14] It forms the core of the amyloid fibrils, adopting a β-sheet conformation.[13][15] The NAC domain is unique to alpha-synuclein within the synuclein family and is considered a key target for therapeutic strategies aimed at inhibiting aggregation.[10]
- C-Terminal Acidic Domain (Residues 96-140): This region is rich in acidic residues (glutamate and aspartate) and proline, rendering it highly negatively charged and intrinsically disordered.[6][9][16] It is believed to play a role in the protein's solubility, chaperone-like activity, and interactions with other proteins and metal ions like calcium.[17][18] While it remains flexible and outside the core of amyloid fibrils, truncations of the C-terminal domain have been shown to significantly accelerate aggregation, suggesting it has a protective role against fibrillation.[8][9][15][16]

Below is a diagram illustrating the domain architecture of alpha-synuclein.



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Domain organization of the human **alpha**-synuclein protein.

Data Presentation: Alpha-Synuclein Domains



Domain	Residue Range	Key Structural Features & Functions
N-Terminal	1-60	Contains KTKEGV repeats; forms amphipathic α-helices upon membrane binding; site of familial PD mutations.[9][10] [13]
NAC (Non-Amyloid-β Component)	61-95	Highly hydrophobic; essential for aggregation; forms the β-sheet core of amyloid fibrils.[9] [13][14]
C-Terminal	96-140	Highly acidic and proline-rich; intrinsically disordered; involved in solubility and chaperone activity; inhibits aggregation.[9][16][17]

Secondary and Tertiary Structure

Monomeric State: In aqueous solution, full-length α -Syn is intrinsically disordered, lacking a stable secondary or tertiary structure.[5][17] However, there is evidence suggesting that it may exist in a dynamic equilibrium of multiple conformations, and some studies have proposed the existence of a stable, helically folded tetramer as the native state, though this remains a subject of debate.[9]

Membrane-Bound State: Upon interaction with synaptic vesicles or artificial lipid bilayers, the N-terminal region (approximately residues 1-97) folds into an extended α -helical structure.[13] This conformational change is crucial for its physiological function at the presynaptic terminal.

Aggregated State (Fibrils): Under pathological conditions, α -Syn undergoes a conformational transition to a β -sheet-rich structure, which self-assembles into oligomers, protofibrils, and ultimately mature amyloid fibrils.[5][19] Cryo-electron microscopy (cryo-EM) has revealed that these fibrils are often polymorphic, consisting of one or two protofilaments wound around each



other.[2][7][20] The core of the fibril is formed by the NAC domain and parts of the N-terminal domain, while the C-terminal tail remains flexible and exposed to the solvent.[15]

Data Presentation: Structural Parameters of α -Syn

Fibrils

Fibril Type <i>l</i> Polymorph	Methodology	Resolution	Key Structural Features
α-Syn(1-121) Fibril	Cryo-EM	3.4 Å	Two protofilaments forming a polar fibril composed of staggered β-strands.
Polymorph 2a	Cryo-EM	3.0 Å	10 nm diameter; two protofilaments interacting via saltbridges (K45, E57). [20]
Polymorph 2b	Cryo-EM	3.4 Å	10 nm diameter; two protofilaments interacting via saltbridges (K45, E46). [20]
Single-protofilament Fibrils	Cryo-EM	N/A	Varying diameters around 5 nm.[2]
Peptide (36-55) Oligomer	X-ray Crystallography	N/A	β-hairpin structure assembling into trimers and higher-order oligomers.[22] [23][24]

Aggregation and Signaling Pathways

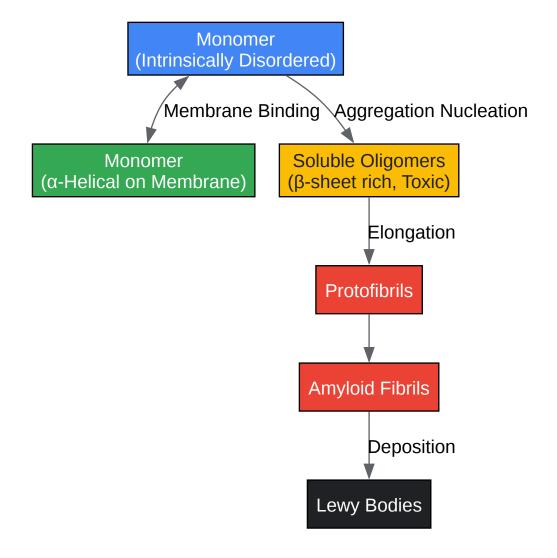


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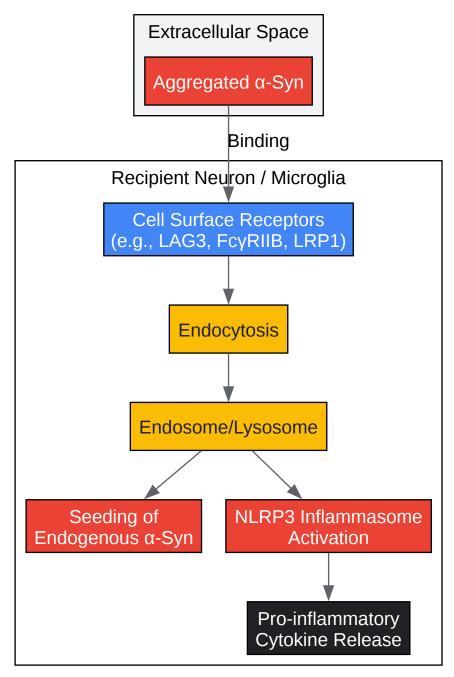
The aggregation of α -Syn is a central event in the pathogenesis of synucleinopathies. The process begins with the misfolding of monomers, leading to the formation of soluble oligomers, which are considered the most neurotoxic species. These oligomers can then elongate to form protofibrils and mature amyloid fibrils, which deposit as Lewy bodies.[5][19][25]



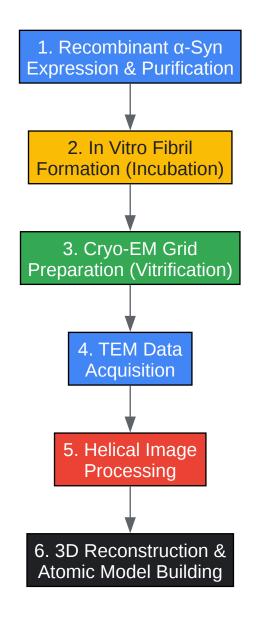




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